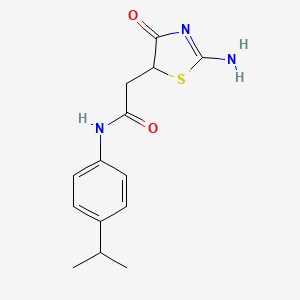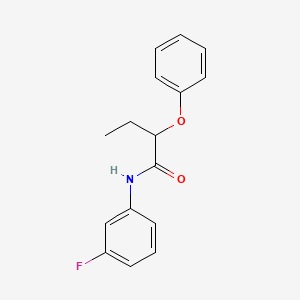![molecular formula C19H22N4O3 B5066784 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as DPA-714 and is a member of the pyridinyl-aminopyridine family of ligands. DPA-714 has been shown to have promising results in preclinical studies, and its potential as a diagnostic and therapeutic agent is currently being investigated.
Mecanismo De Acción
DPA-714 binds to the TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. The binding of DPA-714 to TSPO has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and physiological effects:
DPA-714 has been shown to have several biochemical and physiological effects. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation, improve cognitive function, and decrease oxidative stress. DPA-714 has also been shown to have a neuroprotective effect, reducing neuronal damage in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPA-714 in lab experiments is its high selectivity for TSPO. This selectivity allows for the specific targeting of activated microglia and astrocytes in the brain, which are involved in neuroinflammation. However, one limitation of using DPA-714 is its low affinity for TSPO, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the investigation of DPA-714. One area of research is the development of DPA-714-based PET imaging agents for the diagnosis and monitoring of neuroinflammatory diseases. Another area of research is the investigation of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Additionally, the development of DPA-714 analogs with improved affinity and selectivity for TSPO is an area of ongoing research.
Métodos De Síntesis
The synthesis of DPA-714 involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-amino-5-diethylaminopyridine to form the intermediate 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine. This intermediate is then treated with sodium hydroxide to form the final product, DPA-714.
Aplicaciones Científicas De Investigación
DPA-714 has been primarily investigated for its potential as a diagnostic and therapeutic agent in the field of neuroinflammation. Neuroinflammation is a complex process that is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to selectively bind to the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes in the brain. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-23(6-2)16-11-10-13(12-20-16)19-21-18(22-26-19)14-8-7-9-15(24-3)17(14)25-4/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLSHKDBKKJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5066701.png)
methyl]amine](/img/structure/B5066705.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)
![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5066754.png)

![2-chloro-N-{3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5066767.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)
![N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5066787.png)
![2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5066798.png)